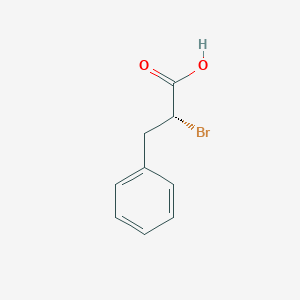

(R)-2-Bromo-3-phenylpropionic acid

描述

Synthesis Analysis

(R)-2-Bromo-3-phenylpropionic acid's synthesis involves specific reactions where carbohydrate derivatives containing an asymmetric benzylic center are degraded to simple acids. This process has been described for the synthesis of (R)-2-hydroxy-2-phenylpropionic acid and related compounds, indicating a pathway that could be adapted or related to the synthesis of (R)-2-Bromo-3-phenylpropionic acid (Inch, Ley, & Rich, 1968).

Molecular Structure Analysis

The molecular structure of (R)-2-Bromo-3-phenylpropionic acid and similar compounds has been extensively studied through X-ray diffraction techniques. These studies reveal detailed crystallographic information, including hydrogen bonding patterns and the impact of halogen substitutions on the molecular configuration (Larsen & Marthi, 1997).

Chemical Reactions and Properties

The chemical behavior of (R)-2-Bromo-3-phenylpropionic acid includes its participation in various reactions, such as the chiral inversion and its role as a building block in synthetic chemistry. The compound's enantiomeric purity and its transformations through specific catalytic processes or enzymatic activities highlight its chemical versatility (Kawasaki et al., 2006).

Physical Properties Analysis

The physical properties of (R)-2-Bromo-3-phenylpropionic acid, such as melting points and crystal structure, are crucial for understanding its stability and behavior under different conditions. These properties are significantly influenced by the compound's specific molecular configuration and interactions, as demonstrated by comparative studies of optically active and racemic compounds (Larsen & Marthi, 1997).

Chemical Properties Analysis

Chemical properties, including reactivity and interaction with other compounds, are fundamental aspects of (R)-2-Bromo-3-phenylpropionic acid's characterization. Investigations into its synthesis pathways, reaction mechanisms, and the influence of structural modifications on its chemical behavior contribute to a comprehensive understanding of its properties and potential applications (Tan & Weaver, 2002).

科学研究应用

A study on the crystal structure of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropionic acid ester demonstrates its unique orientation, contributing to the understanding of molecular structures and interactions (Doesburg, Petit, & Merckx, 1982).

Research on 3-phenylpropionic acid has shown its ability to link to silver through its carboxylate group, resulting in surface-enhanced Raman scattering spectra. This finding has implications for analytical chemistry and materials science (Castro, Ramírez, Tocón, & Otero, 2002).

A method for stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid and related compounds has been established, which is significant for organic synthesis and pharmaceutical research (Inch, Ley, & Rich, 1968).

Techniques for separating enantiomers of 2-arylpropionic acids using high-performance liquid chromatography have been developed, aiding in studies of drug metabolism (Hutt, Fournel, & Caldwell, 1986).

A synthetic route for preparing racemic 2-hydroxymethyl-3-phenylpropionic acid with optically active enantiomers has been presented, crucial for pharmaceutical and organic chemistry applications (Jie, Sihong, & Yanbing, 2011).

A process for efficiently producing phenylpropionic acids via a biocatalytic cascade has been demonstrated, offering a tool for diverse product synthesis in biotechnology and bioengineering (Wang et al., 2019).

Research on ruthenium-catalyzed redox transformation of cinnamaldehyde into 3-phenylpropionic acid and its methyl ester has been conducted, yielding key intermediates for pharmaceuticals like the anti-AIDS drug Indinavir (De Vries, Roelfes, & Green, 1998).

The use of compacted silver nanoparticles in cathodes for electrocatalytic carboxylation is explored, showing high yield and reusability in organic synthesis (Yang, Wu, Wang, & Lu, 2016).

安全和危害

This involves studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it.

未来方向

This involves discussing potential future research directions. For example, if the compound is a drug, future research might involve studying its efficacy in treating various diseases, its side effects, and ways to improve its formulation.

For a specific compound like “®-2-Bromo-3-phenylpropionic acid”, you would need to consult the scientific literature or databases like PubChem, ChemSpider, or the Merck Index. Please note that not all compounds will have information available in every category. Some compounds may not have been extensively studied, and therefore little information is available about them. If you have access to a university library, you may be able to access more specialized databases like SciFinder or Reaxys, which contain more detailed information on a wider range of compounds.

属性

IUPAC Name |

(2R)-2-bromo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRSCFNERFONKU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471756 | |

| Record name | (R)-2-BROMO-3-PHENYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Bromo-3-phenylpropionic acid | |

CAS RN |

42990-55-6 | |

| Record name | (R)-2-BROMO-3-PHENYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)

![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)

![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)

![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)